Cycloviolacin O21 Cycloviolacin O21
Brand Name: Vulcanchem
CAS No.:
VCID: VC3676608
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Cycloviolacin O21

CAS No.:

Cat. No.: VC3676608

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Cycloviolacin O21 -

Specification

Introduction

Structural Characteristics of Cycloviolacin O2

Cycloviolacin O2 belongs to the cyclotide family, a unique class of plant-derived peptides characterized by their exceptional structural stability. This compound was originally isolated from Viola odorata and possesses several distinctive structural features that contribute to its remarkable stability and biological activities .

The primary structural characteristics of Cycloviolacin O2 include:

  • A head-to-tail cyclized backbone that creates a closed circular structure, eliminating free N- and C-termini

  • Six cysteine residues that form three disulfide bonds in a specific arrangement known as the cyclic-cystine-knot motif (CCK)

  • The three disulfide bridges connect cysteine residues 1-4, 2-5, and 3-6, creating a knot-like structure that provides exceptional stability

Cycloviolacin O2's amino acid sequence is as follows:

GIPCGESCVWIPCISSAIGCSCKSKVCYRN

This 30-amino acid peptide has a molecular weight of 3164.75 g/mol (C₁₃₃H₂₁₅N₃₇O₄₀S₆) . Structurally, Cycloviolacin O2 belongs to the bracelet subfamily of cyclotides, distinguished by the absence of a cis-Pro peptide bond in loop 5, unlike the Möbius subfamily of cyclotides .

The cyclotides comprise six loops, each defined by sections of residues between successive cysteine residues. The positioning of hydrophobic and hydrophilic residues creates an amphipathic structure that enables interactions with biological membranes, contributing to their various biological activities .

Biological Activities and Mechanisms of Action

Anticancer Properties

Cycloviolacin O2 demonstrates significant cytotoxic activity against various cancer cell lines. Research indicates that it exhibits potent antitumor effects through specific membrane-disrupting activity, resulting in cell death with apparent selectivity toward tumor cells .

Similar cyclotides, such as Poca A, Poca B, and CyO4, have shown substantial cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line. These cyclotides reduced cancer cell numbers by more than 80% at 20 μM concentrations, with IC₅₀ values of 1.8, 2.7, and 9.8 μM for Poca A, Poca B, and CyO4, respectively .

Antimicrobial Activity

Cycloviolacin O2 exhibits potent bactericidal activity against Gram-negative bacteria, particularly Escherichia coli, with a minimum inhibitory concentration (MIC) of 2.2 μM . This antimicrobial activity is likely attributed to its membrane-disrupting properties, which can compromise bacterial cell integrity.

Mechanism of Action

The primary mechanism of action of Cycloviolacin O2 appears to be through membrane disruption. Its amphipathic structure allows it to interact with lipid membranes, creating pores that compromise cell integrity. This membrane-active property is selective, showing preferential action against certain cell types, including cancer cells and HIV-infected cells .

ActivityTargetEffective ConcentrationMechanismReference
AnticancerTumor cells<0.5 μMMembrane disruption
AntimicrobialE. coliMIC 2.2 μMMembrane disruption
Anti-HIVHIV-infected cells<0.5 μMPore formation, viral disruption
Drug efficacy enhancementHIV protease and fusion inhibitors<0.5 μMIncreased drug uptake

Comparison with Other Cyclotides

Cyclotides are divided into two main subfamilies: Möbius and bracelet. The primary difference between these subfamilies is the presence (Möbius) or absence (bracelet) of a cis-Pro peptide bond in loop 5. This structural difference affects the backbone conformation and biological activities .

When compared to other cyclotides, such as kalata B1 (a prototype Möbius cyclotide) and Poca A and B, Cycloviolacin O2 demonstrates distinct patterns of biological activity:

  • Cycloviolacin O2 and cycloviolacin O14 show significantly higher potency than kalata B1 in certain biological assays

  • The charged residues, particularly lysine and glutamic acid, are crucial for the biological activity of Cycloviolacin O2

  • Modification of the single glutamic acid residue, which is conserved across all known cyclotides, reduces the potency of Cycloviolacin O2 by sixfold

  • Acetylation of the three lysine residues in Cycloviolacin O2, which masks the positive charge, results in an 18-fold decrease in biological activity

Unlike some other cyclotides that act primarily through cytotoxicity, Cycloviolacin O2 demonstrates a unique ability to inhibit cell migration at subtoxic concentrations, suggesting potential applications beyond direct cytotoxic effects .

Production and Technical Specifications

Cycloviolacin O2 can be produced using various methods, including extraction from natural sources (primarily Viola odorata) and chemical synthesis. Commercial production of Cycloviolacin O2 provides the peptide with the following specifications:

Table 2. Technical Specifications of Cycloviolacin O2

ParameterSpecification
SequenceGIPCGESCVWIPCISSAIGCSCKSKVCYRN
Molecular Weight3164.75 g/mol (C₁₃₃H₂₁₅N₃₇O₄₀S₆)
Purity>95%
Delivery FormatFreeze-dried in propylene 2mL microtubes
StructureHead-to-tail cyclic peptide with three disulfide bridges between 1-4, 2-5, and 3-6

The production of Cycloviolacin O2 and other cyclotides can include modifications such as incorporation of heavy isotope amino acids or biotin, expanding their potential applications in research and therapeutics .

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